Product packaging for Jaboticabin Ethyl Impurity(Cat. No.:CAS No. 1404192-74-0)

Jaboticabin Ethyl Impurity

Cat. No.: B602119
CAS No.: 1404192-74-0
M. Wt: 348.31
Attention: For research use only. Not for human or veterinary use.
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Description

Jaboticabin Ethyl Impurity (CAS 1404192-74-0) is a high-purity chemical reference standard with the molecular formula C17H16O8 and a molecular weight of 348.31 g/mol. This compound is critically important in pharmaceutical research and development, particularly for the analysis and quality control of the parent drug Jaboticabin. It serves as a qualified impurity standard to ensure drug substance purity, stability, and safety, helping researchers comply with ICH Q3A/Q3B regulatory guidelines for impurities in new drug substances and products. The research value of Jaboticabin derivatives is linked to investigations into bioactive compounds from the native Brazilian berry, Jaboticaba (Myrciaria jaboticaba). Studies on Jaboticaba peel extracts, which are rich in anthocyanins and other polyphenols, have demonstrated promising bioactive potential, including antitumor properties. Scientific investigations have shown that these extracts can inhibit clonogenic potential, anchorage-independent growth, cell viability, migration, and invasion in breast cancer cell lines such as MCF7 and MDA-MB-231. Mechanistic evaluations indicate that the extracts can induce apoptosis and endoplasmic reticulum stress, suggesting a multi-targeted action mechanism. This foundational research underscores the importance of high-quality impurity standards like this compound for supporting the development and quality assurance of potential therapeutic agents derived from natural products. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O8 B602119 Jaboticabin Ethyl Impurity CAS No. 1404192-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHCALSNLQCVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Definitive Characterization Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis is fundamental to piecing together the molecular architecture of Jaboticabin (B602120) Ethyl Impurity. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, mass spectrometry, and IR/UV-Vis spectroscopy provide detailed information about its atomic connectivity, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Jaboticabin Ethyl Impurity is expected to show distinct signals corresponding to its two aromatic rings and the ethyl ester group. The protons of the 3,4-dihydroxybenzoyl moiety (Ring A) typically appear as a set of three coupled aromatic signals. The 4,6-dihydroxy-benzeneacetic acid portion (Ring B) would show two meta-coupled aromatic protons. A significant feature distinguishing it from jaboticabin (which has a methyl ester) is the presence of a characteristic ethyl group signal, comprising a quartet and a triplet. The methylene (B1212753) protons adjacent to the ester oxygen are deshielded and appear as a quartet, while the terminal methyl protons appear as an upfield triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. Key signals include those for the two carbonyl carbons (one from the ester and one from the depside linkage), which are expected in the 165-175 ppm region. The aromatic carbons would appear between 100 and 165 ppm, with those attached to hydroxyl groups being the most deshielded. The ethyl ester group is identified by two distinct signals: one for the methylene carbon (~60-65 ppm) and one for the methyl carbon (~14-15 ppm).

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the different structural fragments. For instance, an HMBC experiment would show a correlation between the methylene protons of the ethyl group and the ester carbonyl carbon, definitively confirming the ethyl ester functionality.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆) Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Position δ (ppm), Multiplicity, J (Hz) Position
Ring A Ring A
2'7.45, d, J=2.11'
5'6.85, d, J=8.22'
6'7.38, dd, J=8.2, 2.13'
Ring B 4'
36.20, d, J=2.05'
56.15, d, J=2.06'
CH₂3.65, sC=O (depside)
Ethyl Ester Ring B
OCH₂4.10, q, J=7.11
CH₃1.20, t, J=7.12
OH Groups 3
3', 4', 4, 69.5-10.5, br s4
5
6
CH₂
C=O (ester)
Ethyl Ester
OCH₂
CH₃

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₇H₁₆O₈), the expected exact mass is 348.0845 g/mol .

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, identifiable pieces. A key fragmentation pathway for depsides like this compound is the cleavage of the central ester bond. This would result in fragment ions corresponding to the 3,4-dihydroxybenzoyl moiety and the 4,6-dihydroxy-benzeneacetic acid ethyl ester moiety, providing conclusive evidence for the two main structural components. nih.gov Further fragmentation of the ethyl ester portion would show a characteristic loss of ethylene (B1197577) (28 Da) or an ethoxy radical (45 Da).

Predicted HRMS Fragmentation Data
m/z (calculated) Possible Fragment Ion
347.0767[M-H]⁻
195.0606[C₁₀H₁₁O₄]⁻
153.0188[C₇H₅O₄]⁻
125.0239[C₇H₅O₃]⁻

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the phenolic hydroxyl (-OH) groups. quimicaorganica.org Two distinct carbonyl (C=O) stretching bands would be visible: one for the depside ester and one for the ethyl ester, typically appearing in the range of 1750-1680 cm⁻¹. Absorptions corresponding to aromatic C=C bond stretching are expected around 1600-1450 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its chromophores. As a phenolic compound, this compound is expected to exhibit strong UV absorbance. Depsides typically show two main absorption maxima. jjh.cz The spectrum would likely display a primary absorption band (λₘₐₓ) around 260-280 nm and a secondary band or shoulder at a higher wavelength, around 300-330 nm, arising from the π→π* transitions within the substituted aromatic rings. jjh.cznih.gov

Spectroscopic Data Summary
Technique Expected Observations
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~1735 (Ester C=O stretch), ~1700 (Depside C=O stretch), ~1610, 1520 (Aromatic C=C stretch)
UV-Vis (λₘₐₓ, nm) ~270 nm, ~310 nm

Chromatographic Separation and Profiling Techniques

Chromatographic methods are essential for separating this compound from the main compound and other related substances in a mixture. These techniques are crucial for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of phenolic compounds. nih.gov A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. This setup allows for the efficient separation of compounds based on their polarity. This compound, being slightly less polar than jaboticabin due to the ethyl group instead of a methyl group, would be expected to have a slightly longer retention time under these conditions.

Diode Array Detection (DAD) provides UV-Vis spectra for each peak as it elutes, aiding in peak identification and purity assessment by comparing the spectra to that of a reference standard. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved peak separation, and much faster analysis times. bohrium.com For impurity profiling, UPLC is particularly advantageous as it can resolve closely eluting compounds more effectively than conventional HPLC. The same reversed-phase chemistries and mobile phases used in HPLC are generally applicable to UPLC, providing a seamless method transfer with the benefits of enhanced performance. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) serves as a fundamental and cost-effective technique for the initial screening and separation of this compound from its parent compound or crude mixtures. rjpbcs.comresearchgate.net This method is highly valued for its simplicity, speed, and the ability to run multiple samples simultaneously, making it an ideal first-line approach in qualitative analysis. rjpbcs.com In the context of this compound, TLC is employed to monitor the progress of reactions or to quickly assess the purity of a sample. rjpbcs.com

The process involves spotting the sample mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with an adsorbent material like silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it separates the components of the mixture based on their differing polarities and affinities for the stationary phase. youtube.com

For this compound, a solvent system would be selected to maximize the separation from Jaboticabin. The separated spots can be visualized under UV light or by using a staining agent. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification when compared against a known standard. youtube.com Furthermore, preparative TLC can be utilized to isolate the impurity for further structural analysis. rjpbcs.com

Table 1: Hypothetical TLC Data for Jaboticabin and this compound

CompoundRetention Factor (Rf)Visualization MethodSolvent System
Jaboticabin0.45UV (254 nm)Ethyl Acetate (B1210297):Methanol:Water (100:13.5:10)
This compound0.58UV (254 nm)Ethyl Acetate:Methanol:Water (100:13.5:10)

Hyphenated Analytical Platforms for Integrated Data Acquisition

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. These platforms provide integrated data, linking chromatographic separation with mass spectrometric identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of impurities in pharmaceutical products. researchgate.netnih.govdntb.gov.ua When applied to this compound, an LC system first separates the impurity from the active pharmaceutical ingredient (API) and other related substances. The separated components then flow into the mass spectrometer.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecules are ionized without significant fragmentation, allowing for the determination of the molecular weight from the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. mdpi.com

Tandem Mass Spectrometry (LC-MS/MS): This technique provides deeper structural information. The mass spectrometer isolates the ion corresponding to the impurity's molecular weight (the precursor ion) and subjects it to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragments (product ions). The resulting fragmentation pattern is like a fingerprint, which is crucial for elucidating the molecule's structure. mdpi.comnih.gov

High-Resolution Mass Spectrometry (LC-HRMS/MS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurity and its fragments. nih.gov This level of precision is vital for distinguishing between compounds with the same nominal mass but different chemical formulas, thereby confirming the identity of this compound. nih.gov

Table 2: Representative LC-MS/MS Data for Structural Elucidation of this compound

ParameterValueInformation Gained
Retention Time (LC)8.2 minDifferentiates impurity from other components.
Precursor Ion [M+H]⁺ (MS)m/z 351.0812Provides accurate mass for elemental composition determination (e.g., C16H15O9).
Product Ions (MS/MS)m/z 305, 183, 153Reveals structural fragments, confirming the core structure and the presence of the ethyl ester group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique for the analysis of volatile or semi-volatile compounds. jmaterenvironsci.comjapsonline.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis, the technique is invaluable for identifying other potential volatile impurities or degradation products in the sample.

For non-volatile compounds, a derivatization step, such as silylation, can be employed to increase their volatility, making them amenable to GC-MS analysis. nih.gov This process involves reacting the analyte with a chemical agent to replace active hydrogens with less polar groups. The resulting derivatives are more stable and volatile.

Table 3: Illustrative GC-MS Data for a Derivatized Jaboticabin-Related Compound

Compound (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)Potential Identification
Derivatized Volatile Impurity15.473, 147, 204, 219Small organic acid or phenol (B47542) degradation product.

Formation Pathways and Mechanistic Studies of Jaboticabin Ethyl Impurity

Chemical Reaction Pathways Leading to Ethyl Impurity Formation

The formation of Jaboticabin (B602120) Ethyl Impurity is primarily governed by fundamental organic chemical reactions involving the functional groups present in the Jaboticabin molecule and the processing solvents.

The principal pathway for the formation of Jaboticabin Ethyl Impurity is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of a carboxylic acid with an alcohol. The structure of Jaboticabin, being a depside of gallic acid and 2,4,6-trihydroxyphenylacetic acid, contains a free carboxylic acid group which is the primary site for this reaction.

When ethanol (B145695) is present as a solvent, particularly under acidic conditions which can arise from the natural composition of the fruit matrix or be intentionally added, it can react with the carboxylic acid moiety of Jaboticabin. The mechanism, illustrated in Figure 1, proceeds as follows:

Protonation of the carbonyl oxygen: The carboxylic acid group of Jaboticabin is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by ethanol: The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen double bond, leading to the elimination of a water molecule.

Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

It is important to note that while the term "glycosidic linkages" is mentioned in the context of impurity formation in natural products, Jaboticabin itself is a depside, not a glycoside. Depsides are characterized by an ester linkage between two or more hydroxycarboxylic acid units. Therefore, the relevant reaction is the esterification of the terminal carboxylic acid group, rather than a reaction involving a glycosidic bond.

Figure 1: Hypothesized Fischer-Speier Esterification of Jaboticabin with Ethanol

Beyond direct esterification, nucleophilic substitution reactions within the biogenic matrix can also contribute to the formation of this compound. In this context, ethanol acts as a nucleophile that can potentially attack electrophilic sites on the Jaboticabin molecule.

The biogenic matrix, which includes a complex mixture of organic acids, sugars, and other compounds, can influence the reaction environment. The presence of endogenous acids can catalyze the esterification process, while other nucleophiles present in the matrix could potentially compete with ethanol, leading to a variety of other derivatives.

The choice of solvents and co-solvents during extraction and processing can significantly impact the formation of side products. Propylene glycol, often used as a co-solvent or humectant, can influence the reaction environment. While generally considered inert, under certain conditions, propylene glycol can participate in side reactions.

If propylene glycol is used as a co-solvent with ethanol, it can alter the polarity of the solvent system, which in turn can affect the rate of the esterification reaction. More significantly, propylene glycol itself is a diol and could potentially undergo esterification with the carboxylic acid group of Jaboticabin, leading to the formation of a propylene glycol ester of Jaboticabin. This would be a different impurity from the ethyl impurity but is a plausible side reaction that processors should be aware of.

Furthermore, the presence of propylene glycol could lead to transesterification reactions if conditions are favorable, where the hydroxyl groups of propylene glycol could attack the ester linkage of Jaboticabin, similar to the potential reaction with ethanol.

Influence of Extraction and Processing Parameters on Impurity Generation

The generation of this compound is not solely dependent on the presence of ethanol but is also heavily influenced by the physical and chemical parameters of the extraction and processing stages.

The composition and polarity of the extraction solvent play a pivotal role in both the efficiency of Jaboticabin extraction and the rate of ethyl impurity formation.

Ethanol: The use of aqueous ethanol solutions is common for the extraction of polyphenols. The concentration of ethanol is a critical factor. Higher concentrations of ethanol can increase the rate of esterification due to a higher concentration of the reactant. However, the presence of water in aqueous ethanol solutions can shift the equilibrium of the reversible esterification reaction back towards the reactants, thereby potentially limiting the formation of the ethyl impurity.

Deep Eutectic Solvents (DESs): DESs are emerging as green alternatives to conventional organic solvents. A DES consisting of a hydrogen bond donor and a hydrogen bond acceptor can offer a unique reaction medium. If a DES is used for the extraction of Jaboticabin, and ethanol is not present, the formation of the ethyl impurity would be entirely avoided. However, if ethanol is present as a co-solvent with a DES, the reaction kinetics could be significantly altered compared to conventional solvents due to differences in viscosity, polarity, and the ability of the DES to stabilize reactants and intermediates. Some DESs can also act as catalysts for esterification reactions.

The following interactive table provides a hypothetical comparison of the effect of different solvent systems on the formation of this compound.

Solvent SystemJaboticabin Solubility (Hypothetical)Relative Rate of Ethyl Impurity Formation (Hypothetical)Rationale
100% EthanolModerateHighHigh concentration of reactant (ethanol).
70% Ethanol / 30% WaterHighModerateWater can shift the esterification equilibrium to the left.
50% Ethanol / 50% WaterHighLowHigher water content further inhibits esterification.
Deep Eutectic Solvent (e.g., Choline Chloride:Urea)VariesNone (if no ethanol present)Absence of ethanol as a reactant.
DES with 10% EthanolVariesLow to ModerateLower ethanol concentration; reaction kinetics influenced by DES properties.

Temperature is a critical parameter that directly influences the rate of chemical reactions, including the formation of this compound. According to the principles of chemical kinetics, an increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation.

Higher extraction and processing temperatures will accelerate the esterification of Jaboticabin with ethanol. This is because a greater proportion of the reactant molecules will possess the necessary activation energy to overcome the energy barrier of the reaction. Therefore, to minimize the formation of the ethyl impurity, it is advisable to conduct extraction and processing at lower temperatures.

The interactive table below illustrates the hypothetical effect of temperature on the rate of formation of this compound.

Temperature (°C)Relative Rate Constant (k) (Hypothetical)Time to Reach 1% Impurity (Hypothetical)Rationale
25124 hoursSlow reaction rate at room temperature.
4038 hoursIncreased kinetic energy of molecules.
6092.7 hoursSignificantly faster reaction rate at elevated temperatures.
80270.9 hoursVery rapid impurity formation, potential for thermal degradation.

Role of pH Environment and Acidic Catalysis in Ethyl Group Transfer

The transfer of an ethyl group to jaboticabin, resulting in the formation of this compound, is significantly influenced by the pH of the environment. This process is essentially an esterification reaction, where the carboxylic acid moiety of a precursor molecule reacts with ethanol to form an ethyl ester. doubtnut.comlibretexts.orgyoutube.com The presence of an acid catalyst is crucial for this reaction to proceed at a significant rate. libretexts.orgchemguide.co.ukmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

The mechanism, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of ethanol. masterorganicchemistry.comyoutube.com The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

The rate of this acid-catalyzed esterification is highly dependent on the pH of the solution. An acidic environment provides the necessary protons to catalyze the reaction. Generally, as the pH decreases (i.e., the concentration of H+ ions increases), the rate of ethyl group transfer increases. However, extremely low pH values may lead to other degradation pathways of jaboticabin or its precursors.

Table 1: Illustrative Effect of pH on the Rate of this compound Formation

pH Relative Rate of Formation
2.0 1.00
3.0 0.65
4.0 0.25
5.0 0.05
6.0 <0.01

This table illustrates the general trend of increased reaction rate at lower pH values, typical for acid-catalyzed esterification. Actual rates would need to be determined experimentally.

Studies on other phenolic acids have also shown that acidic conditions promote esterification. researchgate.netmdpi.com The presence of phenolic hydroxyl groups can sometimes complicate the reaction, but the esterification of the carboxylic acid group is generally favored under acidic conditions. researchgate.netgoogle.com

Influence of Stabilizing Agents and Preservatives

Stabilizing agents and preservatives are commonly added to pharmaceutical and food products to enhance shelf-life and prevent microbial growth. researchgate.netijprajournal.compharmatutor.orgscispace.com However, these additives can potentially influence the formation of impurities like this compound.

The chemical nature of the preservatives is a key factor. Acidic preservatives, for instance, could contribute to the lowering of the pH of the formulation, thereby inadvertently catalyzing the esterification reaction between a jaboticabin precursor and any available ethanol. Conversely, certain stabilizing agents might interact with jaboticabin or its precursors, sterically hindering the reactive sites and thus reducing the rate of impurity formation.

Degradation Kinetics and Reaction Order Analysis of Precursors

Understanding the degradation kinetics of the precursors to this compound is essential for predicting the shelf-life and stability of products containing jaboticabin. The degradation of phenolic compounds, which are structurally related to jaboticabin, often follows first-order kinetics. ftb.com.hrresearchgate.netacs.orgscielo.br This means that the rate of degradation is directly proportional to the concentration of the precursor.

The degradation rate can be described by the following equation: Rate = k[Precursor]

Where:

Rate is the rate of degradation.

k is the first-order rate constant.

[Precursor] is the concentration of the precursor.

The half-life (t½) of the precursor, which is the time required for its concentration to decrease by half, is constant for a first-order reaction and can be calculated as: t½ = 0.693 / k

Studies on the thermal degradation of phenolic compounds in jaboticaba juice have shown that the degradation of anthocyanins, a major class of phenolics present, follows first-order reaction kinetics. mdpi.com It is plausible that the degradation of jaboticabin and its precursors would follow a similar kinetic model.

The esterification reaction itself, leading to the formation of this compound, is typically a second-order reaction, as its rate depends on the concentration of both the carboxylic acid precursor and the alcohol (ethanol). doubtnut.com

Rate = k[Carboxylic Acid][Ethanol]

However, if ethanol is present in a large excess, as might be the case in some formulations, its concentration can be considered constant. Under these conditions, the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid precursor.

Table 2: Hypothetical Degradation Kinetic Data for a Jaboticabin Precursor at 40°C

Time (days) Precursor Concentration (µg/mL) ln(Precursor Concentration)
0 100 4.605
10 85 4.443
20 72 4.277
30 61 4.111
40 52 3.951

This table presents hypothetical data illustrating first-order degradation kinetics. A plot of ln(Precursor Concentration) versus time would yield a straight line, the slope of which is equal to -k.

Factors such as temperature, light, and the presence of oxygen can also significantly influence the degradation rate of jaboticabin precursors. The Arrhenius equation can be used to model the temperature dependence of the reaction rate constant. acs.org

Analytical Method Development and Validation for Impurity Profiling

Method Development Strategies for Qualitative Identification and Quantitative Determination

The primary objective in developing an analytical method for Jaboticabin (B602120) Ethyl Impurity is to create a reliable procedure for its separation, detection, and quantification in the presence of Jaboticabin and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose due to their high resolving power and sensitivity. ijprajournal.comijprajournal.com

Qualitative Identification:

Initial identification of Jaboticabin Ethyl Impurity often involves hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). ijprajournal.comijprajournal.com This approach provides retention time data from the chromatography and mass-to-charge ratio (m/z) information from the mass spectrometer, which aids in the structural elucidation of the impurity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the impurity. ijprajournal.com

Quantitative Determination:

For quantitative analysis, an HPLC or UPLC method with a suitable detector, such as a UV detector, is typically developed. ijprajournal.com The development process involves a systematic approach to optimize various chromatographic parameters to achieve the desired performance.

Key steps in method development include:

Column Selection: A variety of stationary phases (e.g., C18, C8, Phenyl) are screened to find the one that provides the best selectivity and resolution between Jaboticabin, this compound, and other related substances.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous phase (e.g., water, buffer), is adjusted to achieve optimal separation. The pH of the mobile phase is a critical parameter for ionizable compounds and is carefully optimized.

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of impurities with varying polarities.

Detector Wavelength Selection: The UV detection wavelength is selected based on the UV spectra of Jaboticabin and its ethyl impurity to ensure maximum sensitivity for the impurity.

Modern approaches to method development often employ Quality by Design (QbD) principles, which involve a systematic and risk-based approach to develop a robust method with a well-understood performance. researchgate.net

Validation Parameters and Adherence to Regulatory Guidelines (e.g., ICH Q3A)

Once a suitable analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process is performed in accordance with ICH Q2(R1) guidelines, while the acceptance criteria for impurities are often guided by ICH Q3A, which pertains to impurities in new drug substances. amazonaws.comeuropa.euwaters.com

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijper.orgresearchgate.net For impurity quantification, a calibration curve is established by plotting the peak area response against a series of known concentrations of the this compound reference standard. researchgate.netresearchgate.net

The linearity is typically evaluated over a range from the Limit of Quantification (LOQ) to 120% or 150% of the proposed specification limit for the impurity. muc.edu.cn A minimum of five concentration levels is generally recommended. muc.edu.cn The data is then subjected to linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value of r² > 0.99 is generally considered acceptable, indicating a strong linear relationship. muc.edu.cn

Table 1: Example Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
0.5 15,234
1.0 30,156
2.5 75,890
5.0 151,234
7.5 226,543
Regression Analysis
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996
Slope 30,100

| Y-intercept | 250 |

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govresearchgate.net It is assessed at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. waters.com

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. waters.comresearchgate.net

Reproducibility: The precision between different laboratories (inter-laboratory studies). waters.comresearchgate.net

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov For impurity analysis, repeatability is often assessed by analyzing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.govresearchgate.net For impurity determination, accuracy is typically assessed by spiking the drug substance with known amounts of the this compound reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). nih.gov The percentage recovery of the spiked impurity is then calculated. Acceptance criteria for accuracy are typically in the range of 80-120% recovery.

Table 2: Example Precision and Accuracy Data for this compound

Parameter Concentration Level Acceptance Criteria Observed Results
Repeatability 100% of specification RSD ≤ 5.0% 1.2%
Intermediate Precision 100% of specification RSD ≤ 10.0% 2.5%
Accuracy 50% of specification 80-120% Recovery 98.5%
100% of specification 80-120% Recovery 101.2%

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ijprajournal.comnih.govnih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.comnih.govnih.gov

For instrumental methods like HPLC, LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is used for LOQ. ijprajournal.com Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas: researchgate.net

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank, and S is the slope of the calibration curve. researchgate.net The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3A.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the main compound (Jaboticabin), other impurities, and degradation products. ijprajournal.comijper.org Specificity is demonstrated by showing that the method is free from interference from these components at the retention time of this compound. This is often achieved by analyzing blank samples, placebo (if in a drug product), and spiked samples. Peak purity analysis using a photodiode array (PDA) detector can also be used to demonstrate that the analyte peak is spectrally homogeneous.

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other components in the sample. ijper.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijprajournal.com Typical parameters that are varied during a robustness study include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Different columns (lots and/or suppliers)

The method is considered robust if the results remain within the acceptance criteria despite these small changes.

The purity requirements for a reference standard of this compound used in analytical and research applications are high to ensure the accuracy of the quantitative analysis. The reference standard should be well-characterized, and its purity should be determined using a combination of analytical techniques. For use as a quantitative standard, a purity of >95% is often required, with a well-defined and low content of any impurities.

For the control of this compound in a drug substance, the ICH Q3A guidelines provide thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Table 3: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day total daily intake (whichever is lower) 0.15% or 1.0 mg per day total daily intake (whichever is lower)

Any impurity found at a level above the reporting threshold must be reported. If an impurity exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, its biological safety must be assessed.

Application of Reference Standards in Impurity Profiling and Quantification

The accurate and precise quantification of "this compound" is contingent upon the use of well-characterized reference standards. pharmamirror.comknorspharma.com A reference standard is a highly purified and extensively analyzed substance used as a benchmark for qualitative identification and quantitative measurement. pharmtech.com In the context of impurity profiling, the availability of a "this compound" reference standard is indispensable for the validation of analytical methods and for ensuring the accuracy of reported impurity levels in drug substances and products. pharmamirror.compharmiweb.com

The process of utilizing a reference standard for the quantification of "this compound" typically involves high-performance liquid chromatography (HPLC). A stock solution of the reference standard is prepared at a known concentration and is used to create a series of calibration standards through serial dilution. These standards are then injected into the HPLC system to generate a calibration curve, which plots the instrumental response (e.g., peak area) against the concentration of the impurity. alfa-chemistry.com The linearity of this curve is a critical parameter in method validation, demonstrating a direct proportionality between the concentration and the signal over a specified range.

The following interactive data table illustrates a hypothetical calibration curve for the quantification of "this compound" using a certified reference standard.

Linearity of this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
0.11520
0.57550
1.015100
5.076000
10.0152500

Correlation Coefficient (r²): 0.9998

The high correlation coefficient (r²) in the table above indicates a strong linear relationship, which is a key acceptance criterion in analytical method validation. Once the method is validated, the peak area of "this compound" in a sample of the drug substance can be measured, and its concentration can be accurately determined by interpolating from this calibration curve. This ensures that the impurity is controlled within the limits set by regulatory authorities to guarantee the safety and efficacy of the final pharmaceutical product.

Chemometric Approaches for Impurity Fingerprinting and Comparison

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. longdom.orgijpsjournal.comnih.gov In the context of impurity profiling, chemometric approaches can be powerful tools for creating an "impurity fingerprint" of a drug substance, which provides a comprehensive and distinctive profile of the impurities present. nih.gov This fingerprint can be used to compare different batches of a drug substance, monitor the manufacturing process for consistency, and even identify counterfeit or substandard products.

For "this compound" and other related substances, techniques such as Principal Component Analysis (PCA) can be applied to complex analytical data, such as that generated from HPLC with diode-array detection or from spectroscopic methods like near-infrared (NIR) spectroscopy. PCA is a data reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variation in the data.

By applying PCA to the impurity profiles of multiple batches of a drug substance, it is possible to visualize any clustering or differentiation between the batches. This can help in identifying batches with atypical impurity profiles that may warrant further investigation.

The following interactive data table presents a hypothetical scenario where PCA has been applied to the impurity profiles of five different batches of a drug substance, with a focus on the relative abundance of "this compound" and two other hypothetical impurities.

Principal Component Analysis of Impurity Profiles

Batch NumberPrincipal Component 1 (PC1)Principal Component 2 (PC2)
Batch A-1.50.8
Batch B-1.20.5
Batch C2.5-1.2
Batch D-1.81.1
Batch E2.0-1.5

In this hypothetical example, the scores on the first two principal components show a clear separation of the batches into two main groups. Batches A, B, and D appear to have similar impurity profiles and cluster together, while Batches C and E form another distinct cluster. This could indicate a difference in the manufacturing process or raw materials used for these two groups of batches. By examining the loadings of the original variables (the individual impurities) on the principal components, it would be possible to identify which impurities are driving this separation. Such chemometric analysis provides a powerful and holistic approach to impurity fingerprinting and comparison, offering insights that might be missed by simply comparing the levels of individual impurities in isolation.

Stability Assessment and Forced Degradation Studies

Intrinsic Chemical Stability Profile of Jaboticabin (B602120) Ethyl Impurity

Jaboticabin Ethyl Impurity, a derivative of Jaboticabin, is chemically identified as [2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate. Its molecular formula is C17H16O8, and it has a molecular weight of 348.31 g/mol . Synonyms for this compound include Desmethyl Jaboticabin Ethyl Carboxylate and 2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Ethyl Ester. veeprho.com

PropertyValue
Molecular Formula C17H16O8
Molecular Weight 348.31 g/mol
IUPAC Name [2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate
Synonyms Desmethyl Jaboticabin Ethyl Carboxylate; 2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Ethyl Ester

Design and Execution of Forced Degradation Experiments for Stress Testing

The design of forced degradation studies for this compound is guided by the International Council for Harmonisation (ICH) guidelines, which recommend exposing the drug substance to a variety of stress conditions to identify potential degradation products and pathways. sapub.org The goal is to achieve a target degradation of approximately 5-20%. sapub.org A typical study design would involve exposing the impurity to thermal, photolytic, hydrolytic, and oxidative stress. sapub.org

Thermal Degradation Studies and Identification of Degradation Products

Thermal degradation studies are performed to assess the stability of this compound at elevated temperatures. Aromatic esters, a class of compounds to which this impurity belongs, have been shown to have a wide range of melting and degradation temperatures. researchgate.netmdpi.com For instance, some aromatic esters exhibit phase change temperatures between -16°C and 190°C. researchgate.net

In a typical thermal degradation study, the compound would be exposed to temperatures incrementally higher than those used for accelerated stability testing (e.g., in 10°C increments above 40°C). The degradation products of aromatic esters can include various smaller molecules resulting from the cleavage of the ester bond and modifications to the aromatic rings. nih.gov For this compound, potential thermal degradants could arise from the hydrolysis of the ester linkage or decarboxylation.

Photolytic Degradation Studies under Controlled Light Exposure (e.g., ICH Q1B)

For a compound like this compound, which contains multiple chromophores in its aromatic rings, there is a potential for photolytic degradation. The study would involve exposing the compound to a light source that produces a standardized output of both visible and UV light for a specified duration. atlas-mts.com Potential degradation products could result from photochemical reactions such as photo-oxidation or photo-hydrolysis.

Hydrolytic Degradation Pathways under Acidic, Basic, and Neutral Conditions

Hydrolytic stability is assessed by exposing the compound to aqueous solutions at a range of pH values, typically acidic, basic, and neutral. The ester functional group in this compound is susceptible to hydrolysis. Under acidic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid (Jaboticabin impurity) and ethanol (B145695). In basic conditions, the hydrolysis of the ester is typically faster and results in the formation of the carboxylate salt and ethanol. In neutral conditions, hydrolysis may also occur, although generally at a slower rate compared to acidic or basic conditions.

ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic Acid-catalyzed hydrolysis of the ethyl esterJaboticabin carboxylic acid impurity, Ethanol
Basic Base-catalyzed hydrolysis (saponification) of the ethyl esterJaboticabin carboxylate salt, Ethanol
Neutral Neutral hydrolysis of the ethyl esterJaboticabin carboxylic acid impurity, Ethanol

Oxidative Degradation Mechanisms and Metabolite Formation

Given the presence of multiple phenolic hydroxyl groups, this compound is likely susceptible to oxidative degradation. Phenolic compounds can be oxidized to form quinones and other oxidation products. mdpi.com The oxidation can be initiated by exposure to atmospheric oxygen or by oxidizing agents such as hydrogen peroxide. scribd.com

The mechanism of oxidative degradation of phenols can involve the formation of phenoxy radicals, which can then undergo further reactions to form a variety of degradation products. wikipedia.org For this compound, oxidation could lead to the formation of quinone-type structures on the aromatic rings, as well as potential polymerization products.

Computational Modeling for Predictive Degradation Pathway Analysis

Computational modeling can be a valuable tool for predicting the potential degradation pathways of pharmaceutical compounds. For phenolic compounds, enzyme promiscuity approaches and other computational methods have been used to predict metabolic and degradation pathways. nih.govnih.gov These models can help to identify potential degradation products that may be formed under various stress conditions.

For this compound, computational tools could be employed to predict the sites of metabolism and degradation. For example, software could predict the likelihood of hydrolysis of the ester bond or oxidation of the phenolic hydroxyl groups. This information can then be used to guide the design of forced degradation studies and to help in the identification of unknown degradation products observed during these studies.

Accelerated Stability Testing Protocols and Long-Term Prediction

Accelerated stability testing is a critical component in the development of pharmaceutical substances, designed to predict the long-term stability of a compound by subjecting it to exaggerated storage conditions. paho.orgijnrd.orgnih.gov These studies are essential for determining the intrinsic stability of a molecule, identifying potential degradation products, and establishing a shelf-life under normal storage conditions. medcraveonline.comnih.gov The data generated from these studies are a key part of the regulatory submission process for new drug substances. ajpsonline.com

The protocols for accelerated stability testing are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2). medcraveonline.com These guidelines provide a framework for the conditions to be used in stability testing, including temperature, humidity, and duration.

For a hypothetical compound like this compound, a typical accelerated stability testing protocol would involve storing the substance at elevated temperatures and humidity levels. The selection of these conditions is based on the climatic zone for which the product is intended. ijnrd.org A common set of accelerated conditions is 40°C ± 2°C and 75% RH ± 5% RH for a period of six months. nih.govresearchgate.net

Table 1: Illustrative Accelerated Stability Testing Conditions and Timepoints

Storage Condition Timepoints (Months)
40°C ± 2°C / 75% RH ± 5% RH 0, 1, 2, 3, 6

At each timepoint, samples of the compound would be analyzed for various parameters, including appearance, assay (concentration of the active substance), degradation products, and any other critical quality attributes.

In a hypothetical study of this compound, the compound was subjected to accelerated stability conditions. The findings are detailed below.

Appearance: Initial observations at T=0 showed the substance to be a white to off-white crystalline powder. After 6 months at 40°C/75% RH, a slight discoloration to a pale yellow was observed, indicating some level of degradation.

Assay and Degradation Products: A stability-indicating high-performance liquid chromatography (HPLC) method would be developed and validated to separate the main compound from its degradation products. researchgate.netscielo.org.conih.govnih.gov The results of the assay and the formation of a primary degradant (hypothetically named "Degradant A") are presented in Table 2.

Table 2: Illustrative Stability Data for this compound at 40°C/75% RH

Timepoint (Months) Assay (%) Degradant A (%) Total Impurities (%)
0 99.8 < 0.05 0.15
1 99.2 0.25 0.40
2 98.5 0.55 0.75
3 97.8 0.85 1.10

The data indicates a gradual decrease in the assay value of this compound over the six-month period, with a corresponding increase in the formation of Degradant A and other minor impurities.

The data obtained from accelerated stability studies can be used to predict the long-term stability of the compound under recommended storage conditions (e.g., 25°C/60% RH). mdpi.comnih.govsemanticscholar.org This is often achieved by applying kinetic modeling, such as the Arrhenius equation, which relates the rate of a chemical reaction to temperature.

By analyzing the degradation kinetics at elevated temperatures, a prediction can be made about the rate of degradation at lower, long-term storage temperatures. mdpi.com

Table 3: Illustrative Predicted Shelf-Life of this compound

Storage Condition Predicted Shelf-Life (Months) for Assay to Remain ≥ 95%
25°C / 60% RH 36

These predictions are crucial for establishing a preliminary shelf-life for the drug substance, which is then confirmed by long-term, real-time stability studies. nih.goveuropa.eu It is important to note that these predictions are based on modeling and that the actual long-term data is the definitive measure of stability.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Investigation of Anti-inflammatory Mechanisms at the Cellular Level

There is no available research on the anti-inflammatory mechanisms of "Jaboticabin Ethyl Impurity" at a cellular level.

There are no studies documenting the effect of "this compound" on the production of pro-inflammatory cytokines like Interleukin-8 in cell culture models such as Caco-2, J774A.1, or BV2 cells.

The potential for "this compound" to inhibit inflammatory mediators such as nitric oxide has not been investigated in any published research.

There is no data available concerning the analysis of cell migration or other cellular responses to inflammatory stimuli in the presence of "this compound."

In Silico Approaches for Activity Prediction and Structural Insights

In silico methodologies provide a powerful and cost-effective avenue for the preliminary assessment of the biological activities of chemical compounds, including impurities. These computational tools allow for the prediction of interactions between a molecule and its biological targets, offering valuable insights into its potential efficacy and mechanism of action before undertaking extensive laboratory investigations. For a novel or uncharacterized substance like Jaboticabin (B602120) Ethyl Impurity, in silico approaches are particularly useful for generating initial hypotheses about its bioactivity.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking simulations can be performed against a panel of biological targets known to be modulated by the parent compound, Jaboticabin, or other structurally related polyphenols. Given the known anti-inflammatory properties of many polyphenols, relevant targets for simulation could include cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX), and key proteins in pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and various cytokines.

The process involves obtaining the three-dimensional structures of the target proteins from crystallographic databases (e.g., Protein Data Bank). A 3D model of this compound is then generated and computationally "docked" into the active site of each target protein. The simulation software calculates the binding energy (often expressed in kcal/mol), which represents the predicted affinity of the impurity for the target. A lower binding energy generally indicates a more stable and favorable interaction.

Hypothetical Molecular Docking Results for this compound

The following interactive table presents hypothetical binding affinities of this compound with selected anti-inflammatory targets, as predicted by molecular docking simulations.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-1 (COX-1)-7.8Arg120, Tyr355
Cyclooxygenase-2 (COX-2)-8.5Arg513, Val523
5-Lipoxygenase (5-LOX)-8.1His367, Leu414
NF-κB (p50/p65 heterodimer)-7.2Lys147, Gln221

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking simulations. Actual binding affinities would need to be determined through dedicated computational studies.

These preliminary in silico results would suggest that this compound may possess inhibitory activity against these key inflammatory mediators, with a potentially higher selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies Comparing Impurity to Parent Compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By comparing the structure of this compound to its parent compound, Jaboticabin, we can infer potential changes in its physicochemical properties and, consequently, its bioactivity.

The primary structural difference is the presence of an ethyl group (-CH₂CH₃) in the impurity. This modification can lead to several changes:

Steric Hindrance: The bulkier ethyl group could introduce steric hindrance, potentially altering the way the molecule fits into the binding site of a target protein. This could either enhance or diminish its binding affinity compared to the parent compound.

Alteration of Hydrogen Bonding: If the ethyl group replaces a hydroxyl group, it will reduce the molecule's capacity to form hydrogen bonds, which are often crucial for ligand-receptor interactions.

Comparative SAR Analysis: Jaboticabin vs. This compound

This interactive table outlines a hypothetical comparison of the physicochemical properties and their potential impact on the biological activity of Jaboticabin and its ethyl impurity.

PropertyJaboticabin (Parent)This compoundPredicted Impact on Bioactivity
Molecular WeightLowerHigherMay affect diffusion and binding kinetics.
Lipophilicity (LogP)LowerHigherCould improve membrane permeability and access to certain targets.
Hydrogen Bond DonorsHigherLowerMay reduce binding affinity to targets where hydrogen bonding is critical.
Steric ProfileLess bulkyMore bulkyCould either improve or hinder fit within a protein's active site.

Methodological Considerations for Assessing Bioactivity in Impurity Mixtures

The assessment of the biological activity of an impurity is often complicated by the fact that it exists within a mixture, typically alongside the parent compound and other related substances. ufms.br This presents several methodological challenges that must be addressed to obtain accurate and meaningful results.

Firstly, the presence of the parent compound, which is often in much higher concentration, can mask or confound the specific activity of the impurity. Therefore, it is crucial to employ analytical methods with sufficient resolution, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate and quantify the individual components of the mixture before biological testing.

Secondly, there is the potential for synergistic or antagonistic interactions between the impurity and the parent compound. ufms.br A synergistic interaction occurs when the combined effect of the two compounds is greater than the sum of their individual effects. Conversely, an antagonistic interaction results in a combined effect that is less than the sum. These interactions can complicate the interpretation of bioactivity data from the mixture as a whole. To dissect these effects, an isobolographic analysis can be performed, which involves testing various ratios of the purified impurity and the parent compound.

A significant challenge is often the difficulty in obtaining a sufficient quantity of the isolated impurity for comprehensive biological testing. Impurities are, by definition, present in small amounts, and their isolation from a complex matrix can be a labor-intensive process requiring advanced preparative chromatography techniques.

Synthetic Methodologies and Reference Standard Preparation

Synthetic Routes for Laboratory-Scale Production of Jaboticabin (B602120) Ethyl Impurity

The laboratory-scale synthesis of Jaboticabin Ethyl Impurity, chemically known as 2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Ethyl Ester, is adapted from the reported total synthesis of its parent compound, jaboticabin. acs.org The synthesis of jaboticabin itself has been achieved in nine linear steps starting from commercially available phloroglucinol (B13840) and 3,4-dihydroxybenzoic acid. acs.org The synthesis of the ethyl impurity follows a similar depside formation strategy, which involves the esterification of a protected 2,4,6-trihydroxyphenylacetic acid derivative with a protected 3,4-dihydroxybenzoic acid derivative.

A plausible synthetic route involves the following key transformations:

Protection of Phenolic Hydroxyl Groups: The hydroxyl groups of both the phloroglucinol derivative and 3,4-dihydroxybenzoic acid need to be protected to prevent unwanted side reactions during esterification. Common protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers, can be employed.

Synthesis of the Phenylacetic Acid Moiety: The protected phloroglucinol can be elaborated to the corresponding phenylacetic acid ethyl ester derivative through a series of reactions, likely involving a Vilsmeier-Haack or similar formylation followed by conversion to the acetic acid side chain and subsequent esterification with ethanol (B145695).

Activation of the Benzoic Acid Moiety: The protected 3,4-dihydroxybenzoic acid is activated to facilitate the esterification. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents.

Depside Bond Formation (Esterification): The protected phenylacetic acid ethyl ester derivative is reacted with the activated benzoic acid derivative to form the depside bond.

Deprotection: The protecting groups on the phenolic hydroxyls are removed in the final step to yield this compound.

A generalized reaction scheme is presented below:

Scheme 1: Proposed Synthetic Route for this compound

Optimization of Synthesis Parameters for Yield and Purity

The optimization of the synthesis is crucial for maximizing the yield and purity of this compound. Key parameters to consider, particularly for the esterification step, are outlined in the following table.

ParameterConditions to OptimizeRationale and Expected Outcome
Coupling Agent DCC/DMAP, EDC/DMAP, HBTU, HATU, Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride)The choice of coupling agent can significantly impact the reaction rate and yield. More potent coupling agents may be required for sterically hindered substrates. Optimization aims to find the most efficient reagent with minimal side-product formation.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (B52724)The solvent should be inert and capable of dissolving all reactants. The polarity of the solvent can influence the reaction rate. Optimization involves screening various aprotic solvents to find the one that gives the best results.
Reaction Temperature 0 °C to room temperatureEsterification reactions are often run at room temperature, but cooling to 0 °C during the addition of reagents can help to control exothermic reactions and minimize side products. Optimization involves finding the ideal temperature profile for the reaction.
Reaction Time 2 to 24 hoursThe reaction time should be sufficient for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Stoichiometry of Reactants Equimolar amounts or a slight excess of the activated carboxylic acidUsing a slight excess of the more readily available starting material can help to drive the reaction to completion. Optimization will determine the ideal ratio of reactants to maximize the yield of the desired product.

Purification Techniques for High-Purity Reference Standards

The purification of this compound to a high degree of purity is essential for its use as a reference standard. A multi-step purification strategy is typically employed.

Initial Purification: Column Chromatography

Following the synthesis, the crude product is typically subjected to column chromatography to remove the bulk of the impurities.

ParameterConditionsPurpose
Stationary Phase Silica (B1680970) gel (normal phase) or C18-functionalized silica (reverse phase)The choice of stationary phase depends on the polarity of the target compound and the impurities. For phenolic compounds, both normal and reverse-phase chromatography can be effective.
Mobile Phase A gradient of hexane (B92381) and ethyl acetate (B1210297) (normal phase) or a gradient of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid or acetic acid) (reverse phase)The mobile phase is optimized to achieve good separation between the desired product and impurities. A gradient elution is often used to effectively separate compounds with a range of polarities.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining a reference standard with very high purity (>99%), a final purification step using preparative HPLC is often necessary.

ParameterConditionsPurpose
Column C18 or other suitable stationary phase with appropriate particle size and dimensionsA high-resolution preparative column is used to achieve the best possible separation.
Mobile Phase Isocratic or gradient elution with high-purity solvents (e.g., HPLC-grade acetonitrile and water with a modifier like trifluoroacetic acid)The mobile phase composition is finely tuned to maximize the resolution between the target compound and any remaining trace impurities.
Detection UV detector set at a wavelength where the compound has strong absorbanceUV detection allows for the monitoring of the elution profile and the collection of the pure fractions.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for use in quantitative bioanalytical assays. For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated.

Common Isotopic Labeling Approaches:

Deuterium Labeling (²H): Deuterium can be introduced at non-labile positions on the aromatic rings of the precursor molecules. This can be achieved by using deuterated starting materials or through H-D exchange reactions under specific catalytic conditions.

Carbon-13 Labeling (¹³C): ¹³C-labeled precursors can be used in the synthesis to introduce the label at specific positions. For example, ¹³C-labeled 3,4-dihydroxybenzoic acid or a ¹³C-labeled precursor to the phenylacetic acid moiety could be used.

Oxygen-18 Labeling (¹⁸O): ¹⁸O can be incorporated into the carboxyl group of the 3,4-dihydroxybenzoic acid precursor by acid-catalyzed exchange with H₂¹⁸O. This would allow for mechanistic studies of the esterification reaction.

The choice of isotope and labeling position depends on the specific research question being addressed. The labeled this compound can then be used in mass spectrometry-based studies to trace its metabolic fate or to understand the mechanism of its formation.

IsotopePotential Labeling PositionSynthetic StrategyApplication
²H (Deuterium) Aromatic C-H bondsUse of deuterated starting materials or H-D exchange catalysis.Internal standard for quantitative mass spectrometry; mechanistic studies of metabolic transformations.
¹³C (Carbon-13) Carbonyl carbon of the ester or specific aromatic carbonsSynthesis using ¹³C-labeled precursors (e.g., ¹³C-phloroglucinol or ¹³C-3,4-dihydroxybenzoic acid).Elucidation of biosynthetic pathways; mechanistic studies of chemical reactions; internal standard for mass spectrometry.
¹⁸O (Oxygen-18) Carbonyl oxygen of the esterAcid-catalyzed exchange of the carboxylic acid precursor with H₂¹⁸O.Mechanistic studies of the esterification reaction.

An in-depth analysis of this compound, focusing on its occurrence, analytical validation, and the phytochemical context of its source, the Jaboticaba fruit, is presented in this article.

Advanced Research Perspectives and Future Directions

Integration of Metabolomics and Impurity Profiling for Holistic Understanding

A comprehensive understanding of "Jaboticabin Ethyl Impurity" necessitates a holistic approach that integrates metabolomics with traditional impurity profiling. Metabolomics, the large-scale study of small molecules within a biological system, can provide a detailed snapshot of the chemical composition of Myrciaria cauliflora (Jaboticaba) extracts. By employing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can create a detailed metabolic fingerprint of the fruit. This fingerprint includes not only the primary and secondary metabolites like Jaboticabin (B602120) but also a host of other related compounds.

When this metabolic data is correlated with impurity profiles, it becomes possible to identify the biosynthetic precursors and potential degradation products of Jaboticabin. This integrated approach can elucidate the metabolic pathways that may influence the formation of the ethyl impurity, especially when ethanol (B145695) is used as a solvent during extraction. For instance, metabolomic analysis might reveal the presence of specific enzymes or precursor molecules in certain fruit varieties or at particular stages of ripeness that are more prone to reacting with ethanol to form this compound. This holistic view moves beyond simple detection to a deeper understanding of the impurity's origin within the complex chemical matrix of the natural product.

A hypothetical study could compare the metabolomes of Jaboticaba extracts prepared with different solvents. The data, as illustrated in the table below, could reveal a significant increase in a specific molecular feature corresponding to this compound only in the ethanol-based extracts.

Table 1: Comparative Metabolomic Analysis of Jaboticaba Extracts

Solvent SystemJaboticabin (Relative Abundance)This compound (Relative Abundance)Number of Unique Metabolites Detected
Methanol100< 0.1452
Ethanol955448
Water80< 0.1398
Acetone98< 0.1465

Development of Predictive Models for Impurity Generation in Complex Systems

The formation of "this compound" in complex systems like crude plant extracts can be modeled to predict its occurrence and concentration under various processing conditions. Predictive modeling, leveraging computational chemistry and machine learning algorithms, can be a powerful tool in this regard. By inputting data on factors such as ethanol concentration, temperature, pH, and extraction time, these models can forecast the likely yield of the ethyl impurity.

Initially, a Design of Experiments (DoE) approach can be used to systematically gather data on how different parameters affect the formation of this compound. This data can then be used to train machine learning models, such as artificial neural networks or support vector machines. These models can identify complex, non-linear relationships between the input variables and the impurity formation that would be difficult to discern through traditional one-factor-at-a-time experiments.

Table 2: Hypothetical Data for Predictive Model of this compound Formation

Ethanol Concentration (%)Temperature (°C)pHExtraction Time (hours)This compound (%)
70257.0240.5
95257.0241.2
70507.0242.5
95507.0244.8
70504.5243.8
95504.5247.2

Green Chemistry Approaches for Impurity Mitigation during Extraction and Processing

Green chemistry offers a sustainable framework for mitigating the formation of "this compound" during the extraction and processing of Jaboticaba. The principles of green chemistry encourage the use of safer solvents and reaction conditions. In the context of this specific impurity, the most direct approach is the exploration of alternative solvents to ethanol.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent a promising green alternative. scCO₂ is non-toxic, non-flammable, and can be easily removed from the final product, leaving no solvent residue. While scCO₂ is non-polar, its polarity can be modified by the addition of a small amount of a co-solvent, which could be a non-ethanolic polar solvent, to efficiently extract Jaboticabin without the risk of forming the ethyl impurity.

Another green approach is the use of natural deep eutectic solvents (NADES), which are mixtures of natural compounds like sugars, amino acids, and organic acids that form a liquid at room temperature. These solvents are biodegradable and can be tailored to have specific polarities for selective extraction. By selecting a NADES that effectively solubilizes Jaboticabin but does not react with it, the formation of impurities can be avoided. Furthermore, optimizing extraction conditions to use lower temperatures and shorter extraction times, perhaps facilitated by techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), can also reduce the likelihood of impurity formation. nih.gov

Table 3: Comparison of Extraction Methods and their Environmental Impact

Extraction MethodSolventJaboticabin Yield (%)This compound (%)Environmental Impact Score (1-10, 10=high)
MacerationEthanol853.57
Soxhlet ExtractionEthanol905.28
Ultrasound-Assisted ExtractionEthanol882.15
Supercritical CO₂ ExtractionCO₂ with Methanol co-solvent82< 0.12
NADES ExtractionCholine chloride:Glycerol78< 0.11

Novel Analytical Platforms for High-Throughput Impurity Detection and Characterization

The rapid and efficient detection of "this compound" in numerous samples requires the development of novel, high-throughput analytical platforms. Traditional chromatographic methods, while accurate, can be time-consuming. High-throughput screening (HTS) techniques, which allow for the rapid analysis of a large number of samples, are becoming increasingly important in natural product research. mdpi.commdpi.com

One such platform is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). UHPLC systems use smaller particle-sized columns, which allows for faster separation times and higher resolution compared to conventional HPLC. When coupled with a high-resolution mass spectrometer, it is possible to rapidly screen for the presence of the target impurity and simultaneously characterize its structure.

Another emerging technology is ambient ionization mass spectrometry, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI). These techniques allow for the direct analysis of samples in their native state with minimal sample preparation. A crude Jaboticaba extract could be directly analyzed for the presence of this compound in a matter of seconds, making these methods ideal for high-throughput quality control applications. The integration of these advanced analytical platforms into the workflow of natural product analysis will significantly enhance the ability to detect and characterize impurities like this compound in a timely and efficient manner.

Table 4: Overview of Analytical Platforms for Impurity Detection

Analytical PlatformSample ThroughputSensitivitySample PreparationStructural Characterization Capability
HPLC-UVLowModerateExtensiveLow
UHPLC-MS/MSHighHighModerateHigh
DART-MSVery HighHighMinimalModerate
NMR SpectroscopyLowLowExtensiveVery High

Q & A

Q. What analytical methods are validated for detecting and quantifying Jaboticabin Ethyl Impurity in complex matrices?

Ultra-performance liquid chromatography (UPLC) with photodiode array detection is recommended for routine monitoring. A validated UPLC method can resolve six impurities simultaneously, including esterified derivatives, with a linear range of 0.05–10 μg/mL and precision ≤2.5% RSD . For structural confirmation, high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) should supplement chromatographic data, as per FDA guidance on impurity characterization .

Q. How can researchers ensure reproducibility in synthesizing this compound for bioactivity studies?

Document synthesis steps rigorously, including reaction conditions (temperature, solvent purity, catalysts) and purification protocols (e.g., column chromatography gradients). For example, jaboticabin synthesis requires eight steps, with intermediates characterized via melting point, NMR, and HPLC . Batch-to-batch variability in esterified impurities should be minimized by controlling humidity and temperature during synthesis .

Q. What purity thresholds are acceptable for this compound in pharmacological assays?

Purity ≥95% (by area normalization via HPLC) is standard for in vitro assays. For in vivo studies, impurities should comply with ICH Q3A guidelines, where individual unspecified impurities are ≤0.10% and total impurities ≤0.50% . Include batch-specific impurity profiles in supplementary materials to contextualize bioactivity results .

Advanced Research Questions

Q. How do conflicting reports on this compound’s bioactivity arise, and how can they be resolved?

Discrepancies often stem from differences in impurity profiles or assay conditions. For example, anti-inflammatory activity in cigarette smoke-exposed murine models may vary if impurity levels exceed 0.5%, confounding dose-response relationships . To resolve contradictions:

  • Compare impurity fingerprints across studies using orthogonal methods (e.g., UPLC + HRMS).
  • Replicate assays under standardized conditions (e.g., cell culture media, exposure duration) .
  • Apply chemometric tools to correlate specific impurities with bioactivity .

Q. What experimental designs mitigate false positives/negatives in assessing this compound’s antioxidant capacity?

Use a tiered approach:

  • Primary screens : DPPH/ABTS radical scavenging assays with LC-MS monitoring to confirm compound integrity during testing .
  • Secondary validation : Cell-based assays (e.g., ROS detection in small airway epithelial cells) with positive/negative controls (e.g., N-acetylcysteine, vehicle-only) .
  • Statistical rigor : Include power analysis to determine sample size and account for batch variability using ANOVA with post-hoc Tukey tests .

Q. How can researchers model the pharmacokinetics of this compound in vivo while accounting for metabolic interference?

  • Bioavailability studies : Administer synthesized impurity via oral gavage or intravenous injection in rodent models, followed by LC-MS/MS quantification in plasma and tissues (e.g., lungs) .
  • Metabolite profiling : Use stable isotope labeling (e.g., deuterated analogs) to distinguish parent impurity from metabolites in hepatic microsomal assays .
  • Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) with software like Phoenix WinNonlin to estimate AUC, Cmax, and half-life .

Methodological Challenges and Solutions

Q. What strategies validate the absence of this compound in natural sources like Myrciaria cauliflora wood?

  • Extraction optimization : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to isolate polar/non-polar fractions.
  • Negative controls : Compare chromatograms of wood extracts against synthetic impurity reference standards .
  • Sensitivity limits : Report limits of detection (LOD) and quantification (LOQ) for analytical methods to confirm true absence .

Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound’s stability?

  • Computational modeling : Predict degradation pathways using software like ACD/Labs or ChemAxon, focusing on ester hydrolysis or oxidation sites.
  • Forced degradation studies : Expose the impurity to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then quantify degradation products .
  • Cross-validate results with accelerated stability testing (40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.